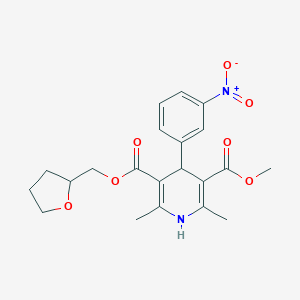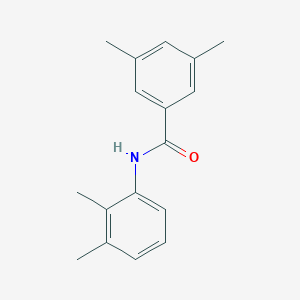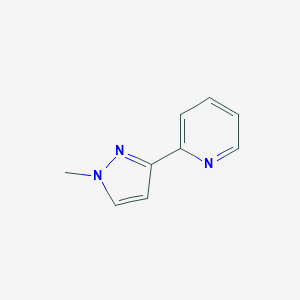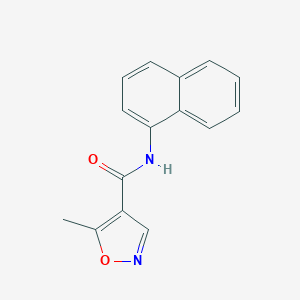![molecular formula C18H22N2O B184430 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine CAS No. 85021-22-3](/img/structure/B184430.png)
2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It was first synthesized in 1978 by Roche Pharmaceuticals and has been used extensively in scientific research to study the mechanisms of action of benzodiazepines.
Mécanisme D'action
2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 acts as a competitive antagonist at the benzodiazepine site on the GABA-A receptor. It binds to the site and prevents the binding of other benzodiazepines, thereby blocking their effects. This allows for the study of the specific effects of benzodiazepines on the GABA-A receptor.
Biochemical and Physiological Effects:
2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 has been shown to have little to no intrinsic activity at the GABA-A receptor. However, it has been shown to potentiate the effects of other benzodiazepines when administered together. This suggests that 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 may have a modulatory role in the effects of benzodiazepines on the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 in scientific research has several advantages. It allows for the study of the specific effects of benzodiazepines on the GABA-A receptor, without the confounding effects of other neurotransmitter systems. However, the use of 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 is limited by its selectivity for the benzodiazepine site on the GABA-A receptor. It cannot be used to study the effects of other drugs that act on different sites on the receptor.
Orientations Futures
There are several future directions for the use of 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 in scientific research. One potential application is in the study of the effects of benzodiazepines on different subtypes of the GABA-A receptor. Another potential application is in the development of new drugs that target the benzodiazepine site on the GABA-A receptor. Finally, 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 may be used in the study of the role of the GABA-A receptor in various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 involves the reaction of 2-amino-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazepine with methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 has been used extensively in scientific research to study the mechanisms of action of benzodiazepines. It has been shown to bind selectively to the benzodiazepine site on the GABA-A receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines.
Propriétés
Numéro CAS |
85021-22-3 |
|---|---|
Formule moléculaire |
C18H22N2O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C18H22N2O/c1-13-5-7-17-14(9-13)11-19(2)18-8-6-16(21-4)10-15(18)12-20(17)3/h5-10H,11-12H2,1-4H3 |
Clé InChI |
WAXKTXIWDWEWBK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)OC)N(C2)C)C |
SMILES canonique |
CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)OC)N(C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
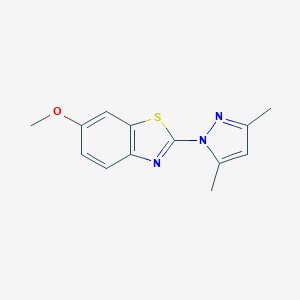
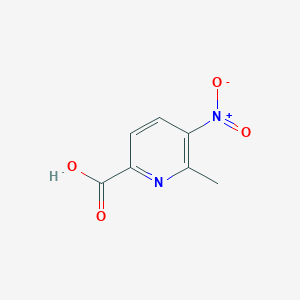
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)



![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
